molecular formula C20H22ClNO3 B12417736 (E)-N-Desmethyl Olopatadine-d3 (hydrochloride)

(E)-N-Desmethyl Olopatadine-d3 (hydrochloride)

Cat. No.: B12417736
M. Wt: 362.9 g/mol
InChI Key: YWGZLVNORDTDQI-WXYXAYLUSA-N
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Description

(E)-N-Desmethyl Olopatadine-d3 (hydrochloride) is a deuterated derivative of N-Desmethyl Olopatadine, which is a metabolite of Olopatadine. Olopatadine is a selective histamine H1 antagonist and mast cell stabilizer used primarily in the treatment of allergic conjunctivitis and rhinitis . The deuterated form, (E)-N-Desmethyl Olopatadine-d3, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Olopatadine due to its stability and traceability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-Desmethyl Olopatadine-d3 (hydrochloride) involves the deuteration of N-Desmethyl Olopatadine. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions often involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods: Industrial production of (E)-N-Desmethyl Olopatadine-d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired product quality. The production is carried out in compliance with Good Manufacturing Practices (GMP) to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: (E)-N-Desmethyl Olopatadine-d3 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, alkylating agents, and other substituents under various solvent conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully hydrogenated compounds.

Scientific Research Applications

(E)-N-Desmethyl Olopatadine-d3 (hydrochloride) has a wide range of scientific research applications, including:

    Chemistry: Used as a stable isotope-labeled compound in analytical chemistry to study reaction mechanisms and metabolic pathways.

    Biology: Employed in biological studies to trace the metabolic fate of Olopatadine and its derivatives.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Olopatadine.

    Industry: Applied in the development of new pharmaceutical formulations and in quality control processes to ensure the consistency of Olopatadine products.

Mechanism of Action

The mechanism of action of (E)-N-Desmethyl Olopatadine-d3 (hydrochloride) is similar to that of Olopatadine. It acts as a selective histamine H1 antagonist, blocking the effects of histamine, a primary mediator of allergic reactions . By stabilizing mast cells, it prevents the release of inflammatory mediators such as leukotrienes and thromboxanes. This action helps in reducing symptoms of allergic conjunctivitis and rhinitis.

Comparison with Similar Compounds

Uniqueness: (E)-N-Desmethyl Olopatadine-d3 (hydrochloride) is unique due to its deuterium labeling, which provides enhanced stability and traceability in pharmacokinetic studies. This makes it a valuable tool in scientific research for understanding the metabolic pathways and pharmacokinetics of Olopatadine.

Properties

Molecular Formula

C20H22ClNO3

Molecular Weight

362.9 g/mol

IUPAC Name

2-[(11E)-11-[3-(trideuteriomethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride

InChI

InChI=1S/C20H21NO3.ClH/c1-21-10-4-7-17-16-6-3-2-5-15(16)13-24-19-9-8-14(11-18(17)19)12-20(22)23;/h2-3,5-9,11,21H,4,10,12-13H2,1H3,(H,22,23);1H/b17-7+;/i1D3;

InChI Key

YWGZLVNORDTDQI-WXYXAYLUSA-N

Isomeric SMILES

[2H]C([2H])([2H])NCC/C=C/1\C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O.Cl

Canonical SMILES

CNCCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O.Cl

Origin of Product

United States

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